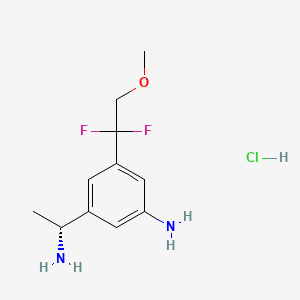![molecular formula C22H36O4 B13891786 (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Deoxy Limaprost is a derivative of Limaprost, a prostaglandin E1 analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 11-Deoxy Limaprost is known for its stability and is often studied for its potential therapeutic applications, particularly in improving blood flow and reducing inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 11-Deoxy Limaprost involves the degradation of Limaprost in the presence of cyclodextrins. The process typically includes the following steps:
Formation of Ternary Inclusion Complex: Limaprost is combined with α-cyclodextrin and β-cyclodextrin in an aqueous solution.
Dehydration and Isomerization: In the presence of α-cyclodextrin, Limaprost undergoes dehydration to form 11-Deoxy Limaprost.
Industrial Production Methods: Industrial production of 11-Deoxy Limaprost follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of cyclodextrins helps stabilize the compound during production and storage .
Análisis De Reacciones Químicas
Types of Reactions: 11-Deoxy Limaprost undergoes several types of chemical reactions, including:
Dehydration: Removal of water molecules to form the compound.
Isomerization: Conversion of one isomer to another, often facilitated by cyclodextrins.
Common Reagents and Conditions:
Cyclodextrins (α and β): Used to stabilize and promote specific reactions.
Aqueous Solutions: The reactions typically occur in water-based solutions.
Major Products:
11-Deoxy Limaprost: The primary product formed through dehydration.
8-iso-PGE1: Another product formed through isomerization.
Aplicaciones Científicas De Investigación
11-Deoxy Limaprost has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stabilization mechanisms of prostaglandins.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of stable pharmaceutical formulations.
Mecanismo De Acción
11-Deoxy Limaprost acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism helps improve blood flow and reduce inflammation .
Comparación Con Compuestos Similares
Prostaglandin F2α (PGF2α): Shares structural similarities and is used as a model compound in studies.
8-iso-PGE1: An isomer formed during the degradation of Limaprost.
Uniqueness: 11-Deoxy Limaprost is unique due to its stability and specific therapeutic potential. Its formation through dehydration and stabilization with cyclodextrins sets it apart from other prostaglandin derivatives .
Propiedades
Fórmula molecular |
C22H36O4 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26) |
Clave InChI |
GGXXRJAROSMGDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


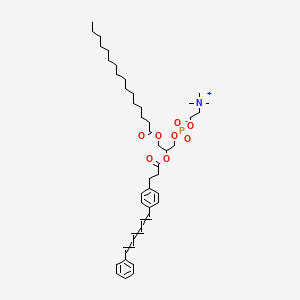
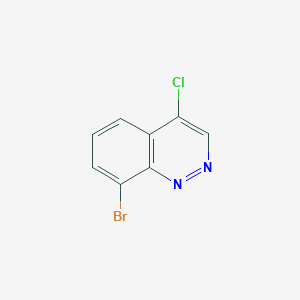
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
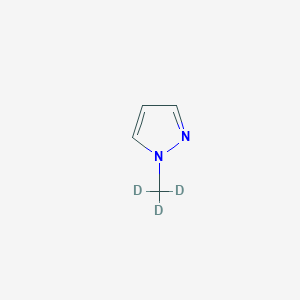
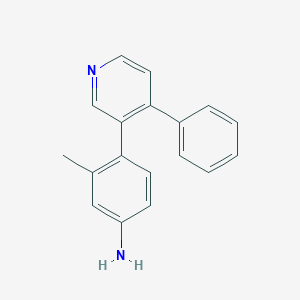
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
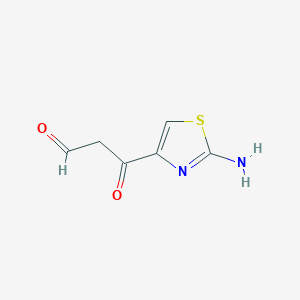
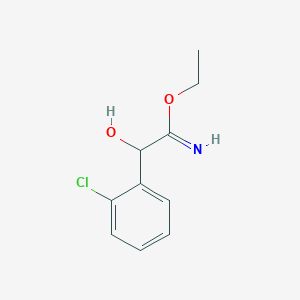
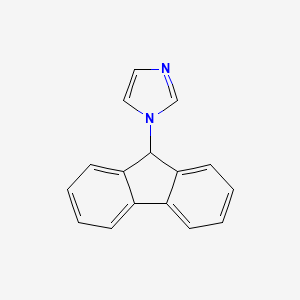
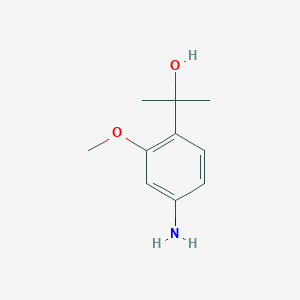
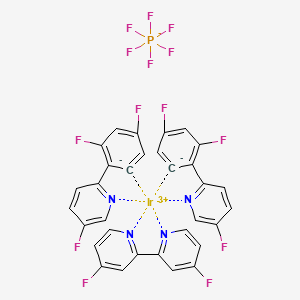
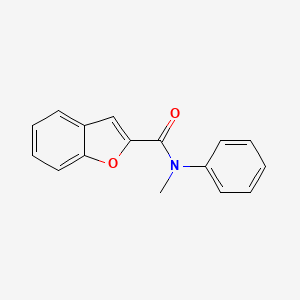
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
